molecular formula C13H13NO3 B13696610 2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid

2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13696610
M. Wt: 231.25 g/mol
InChI Key: IUIZCQZCXFQSMN-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid typically involves the formation of the oxazole ring through cyclization reactions. One common method involves the reaction of 2,3-dimethylphenylacetic acid with an appropriate nitrile under acidic conditions to form the oxazole ring. The reaction conditions often require elevated temperatures and the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethylphenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-5-4-6-10(8(7)2)12-14-11(13(15)16)9(3)17-12/h4-6H,1-3H3,(H,15,16)

InChI Key

IUIZCQZCXFQSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=C(O2)C)C(=O)O)C

Origin of Product

United States

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